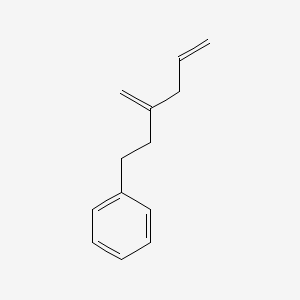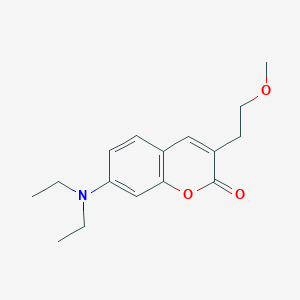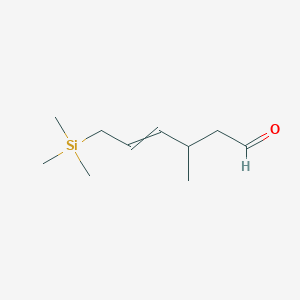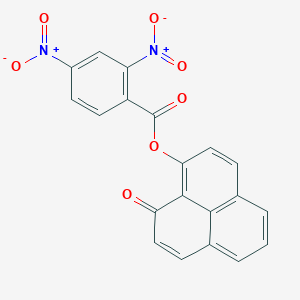
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate is a complex organic compound that features a phenalenone core linked to a dinitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-oxophenalen-1-yl) 2,4-dinitrobenzoate typically involves the esterification of 9-oxophenalen-1-ol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The phenalenone core can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups in the dinitrobenzoate moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Further oxidized phenalenone derivatives.
Reduction: 9-oxophenalen-1-yl 2,4-diaminobenzoate.
Substitution: 9-oxophenalen-1-ol and 2,4-dinitrobenzoic acid.
Aplicaciones Científicas De Investigación
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of (9-oxophenalen-1-yl) 2,4-dinitrobenzoate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparación Con Compuestos Similares
Similar Compounds
(9-oxophenalen-1-yl) benzoate: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
(9-oxophenalen-1-yl) 4-nitrobenzoate: Contains only one nitro group, leading to intermediate properties between the parent compound and (9-oxophenalen-1-yl) 2,4-dinitrobenzoate.
Phenalenone derivatives: Share the phenalenone core but differ in the substituents attached, affecting their overall properties and applications.
Uniqueness
This compound is unique due to the presence of two nitro groups, which enhance its reactivity and potential for generating ROS. This makes it particularly interesting for applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
138614-76-3 |
|---|---|
Fórmula molecular |
C20H10N2O7 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate |
InChI |
InChI=1S/C20H10N2O7/c23-16-8-4-11-2-1-3-12-5-9-17(19(16)18(11)12)29-20(24)14-7-6-13(21(25)26)10-15(14)22(27)28/h1-10H |
Clave InChI |
FBLNDUZDNHRCPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC(=O)C3=C(C=C2)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
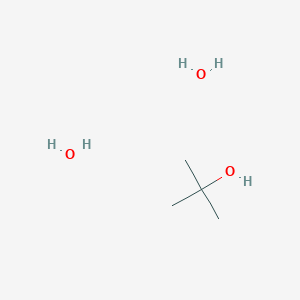
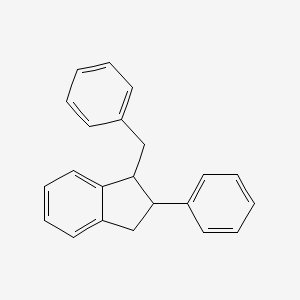
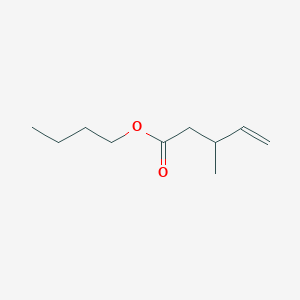
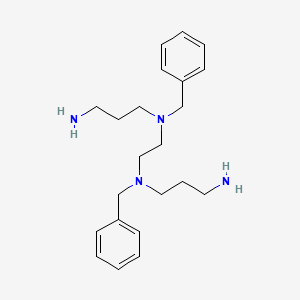
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
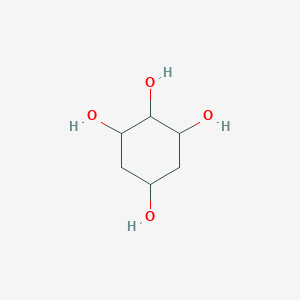
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
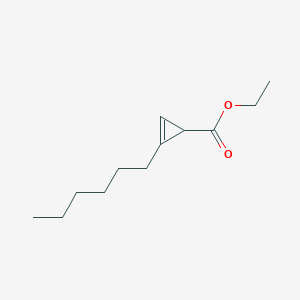
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
